molecular formula C21H15BrN2O2 B11650855 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide

Katalognummer: B11650855
Molekulargewicht: 407.3 g/mol
InChI-Schlüssel: JTRLYUJFJOVPFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound features a benzoxazole ring fused with a bromobenzamide moiety, which may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Amidation: The final step involves the coupling of the benzoxazole derivative with 3-bromobenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in an appropriate solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the amide group, potentially leading to debromination or the formation of amines.

    Substitution: The bromine atom in the benzamide moiety is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced amide or debrominated products.

    Substitution: Substituted benzamide derivatives with various functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Benzoxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities. This compound may be studied for its ability to interact with specific biological targets, such as enzymes or receptors, to modulate biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties. It may also find applications in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The bromobenzamide moiety may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
  • N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide

Uniqueness

Compared to similar compounds, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide stands out due to its specific substitution pattern and the presence of the bromine atom. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C21H15BrN2O2

Molekulargewicht

407.3 g/mol

IUPAC-Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide

InChI

InChI=1S/C21H15BrN2O2/c1-13-16(21-24-18-9-2-3-11-19(18)26-21)8-5-10-17(13)23-20(25)14-6-4-7-15(22)12-14/h2-12H,1H3,(H,23,25)

InChI-Schlüssel

JTRLYUJFJOVPFU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)Br)C3=NC4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.